

Application Notes and Protocols for SJ1008030 TFA in Leukemia Cell Lines

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Compound of Interest

Compound Name: SJ1008030 TFA

Cat. No.: B12391202

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Introduction

SJ1008030 TFA is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to target Janus Kinase 2 (JAK2) for degradation. As a heterobifunctional molecule, **SJ1008030 TFA** recruits an E3 ubiquitin ligase to polyubiquitinate JAK2, leading to its subsequent degradation by the proteasome. This targeted protein degradation offers a promising therapeutic strategy for hematological malignancies driven by aberrant JAK-STAT signaling, such as certain types of leukemia. These application notes provide detailed protocols for the use of **SJ1008030 TFA** in leukemia cell lines, focusing on its effects on cell viability, protein degradation, and induction of apoptosis.

Mechanism of Action

SJ1008030 TFA functions as a JAK2 degrader by inducing proximity between JAK2 and an E3 ubiquitin ligase. This action leads to the ubiquitination and subsequent proteasomal degradation of JAK2, thereby inhibiting the downstream JAK-STAT signaling pathway, which is crucial for the proliferation and survival of certain leukemia cells.^[1] In addition to JAK2, **SJ1008030 TFA** has been observed to degrade other proteins, including GSPT1 and IKZF1, in a dose-dependent manner in some cell lines.^[1]

Target Cell Lines

SJ1008030 TFA has demonstrated significant efficacy in CRLF2-rearranged (CRLF2r) acute lymphoblastic leukemia (ALL) cell lines. A particularly sensitive cell line is MHH-CALL-4, a human B-cell precursor leukemia cell line with a CRLF2 rearrangement.[2][3] This cell line is recommended for initial studies to assess the activity of **SJ1008030 TFA**.

Data Presentation

Table 1: In Vitro Efficacy of SJ1008030 TFA in MHH-CALL-4 Leukemia Cells

Parameter	Value	Cell Line	Experimental Conditions	Reference
IC50	5.4 nM	MHH-CALL-4	72-hour incubation	[1]
EC50	5.4 nM	MHH-CALL-4	72-hour incubation	[4]

Table 2: Dose-Dependent Effects of SJ1008030 TFA on Protein Degradation in MHH-CALL-4 Cells

Concentration	Incubation Time	Target Protein	Observed Effect	Reference
0 - 4.3 μ M	72 hours	JAKs, GSPT1, IKZF1	Dose-dependent degradation	[1]

Note: Specific quantitative data on the percentage of protein degradation at each concentration is not publicly available and would need to be determined experimentally.

Table 3: Dose-Dependent Effects of SJ1008030 TFA on Apoptosis in Leukemia Cells

Concentration	Incubation Time	Cell Line	% Apoptotic Cells
Vehicle Control	48 hours	MHH-CALL-4	Baseline
1 nM	48 hours	MHH-CALL-4	TBD
10 nM	48 hours	MHH-CALL-4	TBD
100 nM	48 hours	MHH-CALL-4	TBD
1 μ M	48 hours	MHH-CALL-4	TBD

Note: TBD (To Be Determined). Quantitative data from apoptosis assays should be generated to populate this table.

Experimental Protocols

Preparation of SJ1008030 TFA Stock Solution

Materials:

- **SJ1008030 TFA** (lyophilized powder)
- Dimethyl sulfoxide (DMSO), cell culture grade
- Sterile microcentrifuge tubes

Procedure:

- Briefly centrifuge the vial of lyophilized **SJ1008030 TFA** to ensure the powder is at the bottom.
- To prepare a 10 mM stock solution, reconstitute the **SJ1008030 TFA** in an appropriate volume of DMSO. For example, for 1 mg of **SJ1008030 TFA** (MW: 987.97 g/mol), add 101.2 μ L of DMSO.[5]
- Vortex thoroughly to ensure complete dissolution. Gentle warming to 37°C and sonication can aid in solubilization.[5]

- Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
- Store the stock solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).^[1]

Cell Viability Assay (MTT Assay)

This protocol is for determining the IC₅₀ of **SJ1008030 TFA** in leukemia cell lines.

Materials:

- Leukemia cell line (e.g., MHH-CALL-4)
- Complete cell culture medium (e.g., 80% RPMI 1640 + 20% FBS for MHH-CALL-4)^[3]
- **SJ1008030 TFA** stock solution (10 mM in DMSO)
- 96-well flat-bottom plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
- Multichannel pipette
- Microplate reader

Procedure:

- Seed the leukemia cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
- Prepare serial dilutions of **SJ1008030 TFA** in complete culture medium from the 10 mM stock solution. A typical concentration range would be from 0.1 nM to 10 µM.
- Add 100 µL of the diluted **SJ1008030 TFA** solutions to the respective wells. Include a vehicle control (DMSO at the same final concentration as the highest drug concentration).

- Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.
- After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
- Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.

Western Blot for JAK2 Degradation

This protocol is to confirm the degradation of JAK2 protein following treatment with **SJ1008030 TFA**.

Materials:

- Leukemia cell line (e.g., MHH-CALL-4)
- Complete cell culture medium
- **SJ1008030 TFA** stock solution (10 mM in DMSO)
- 6-well plates
- RIPA buffer with protease and phosphatase inhibitors
- BCA protein assay kit
- SDS-PAGE gels
- Transfer buffer
- PVDF membrane
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

- Primary antibodies: anti-JAK2, anti-p-STAT5, anti-STAT5, and a loading control (e.g., anti-GAPDH or anti- β -actin)
- HRP-conjugated secondary antibody
- Enhanced chemiluminescence (ECL) substrate
- Imaging system

Procedure:

- Seed MHH-CALL-4 cells in 6-well plates at a density of 1×10^6 cells/mL.
- Treat the cells with various concentrations of **SJ1008030 TFA** (e.g., 1 nM, 10 nM, 100 nM, 1 μ M) and a vehicle control for 24 to 72 hours.
- Harvest the cells by centrifugation and wash with ice-cold PBS.
- Lyse the cell pellets in RIPA buffer on ice for 30 minutes.
- Clarify the lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C.
- Determine the protein concentration of the supernatants using a BCA assay.
- Denature equal amounts of protein (20-30 μ g) by boiling in Laemmli sample buffer.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with the primary antibodies overnight at 4°C.
- Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again with TBST and detect the protein bands using an ECL substrate and an imaging system.

- Quantify the band intensities to determine the extent of protein degradation relative to the loading control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for quantifying apoptosis in leukemia cells treated with **SJ1008030 TFA** using flow cytometry.

Materials:

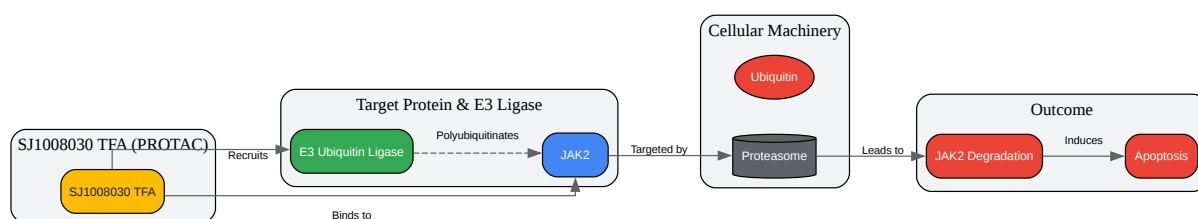
- Leukemia cell line (e.g., MHH-CALL-4)
- Complete cell culture medium
- **SJ1008030 TFA** stock solution (10 mM in DMSO)
- 6-well plates
- Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
- Flow cytometer

Procedure:

- Seed MHH-CALL-4 cells in 6-well plates at a density of 1×10^6 cells/mL.
- Treat the cells with various concentrations of **SJ1008030 TFA** (e.g., 1 nM, 10 nM, 100 nM, 1 μ M) and a vehicle control for 48 hours.
- Harvest the cells (including any floating cells in the supernatant) and wash them twice with cold PBS.
- Resuspend the cells in 1X binding buffer at a concentration of 1×10^6 cells/mL.
- Add 5 μ L of Annexin V-FITC and 5 μ L of PI to 100 μ L of the cell suspension.
- Incubate the cells for 15 minutes at room temperature in the dark.

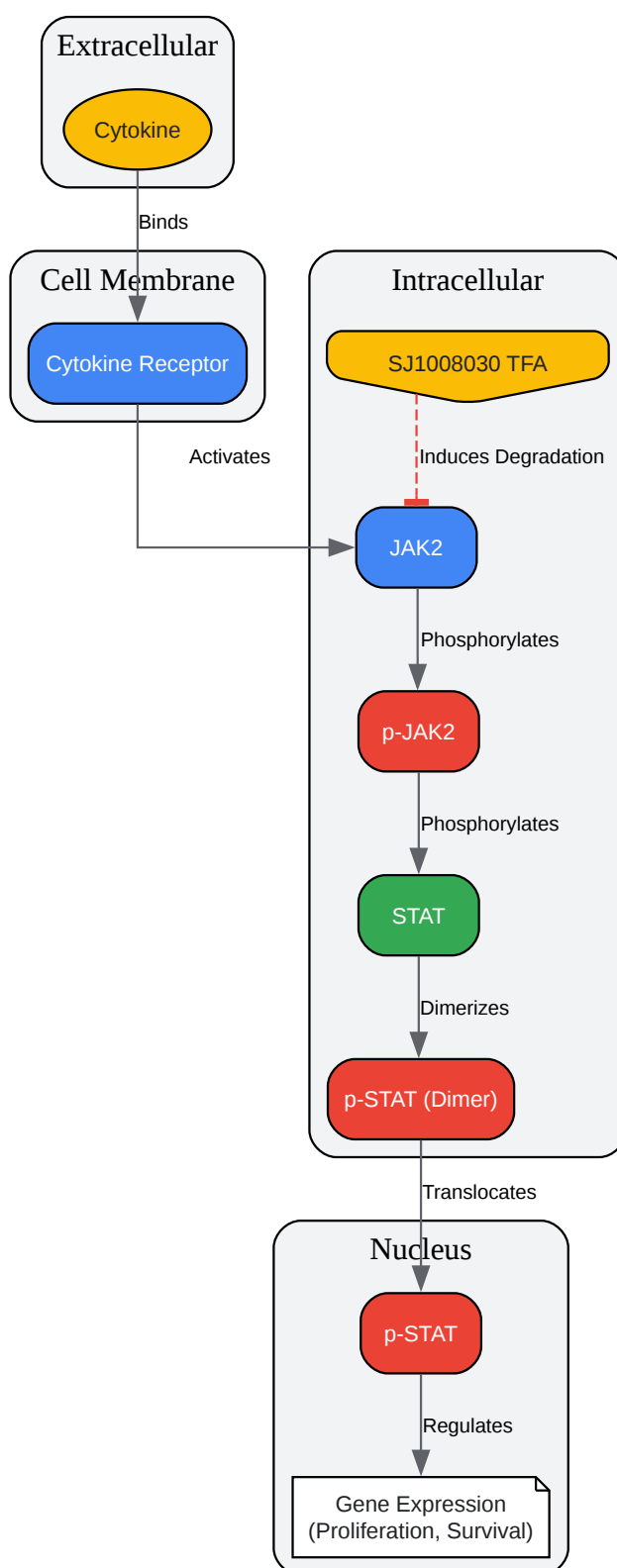
- Add 400 μ L of 1X binding buffer to each tube.
- Analyze the cells by flow cytometry within 1 hour.
- Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).

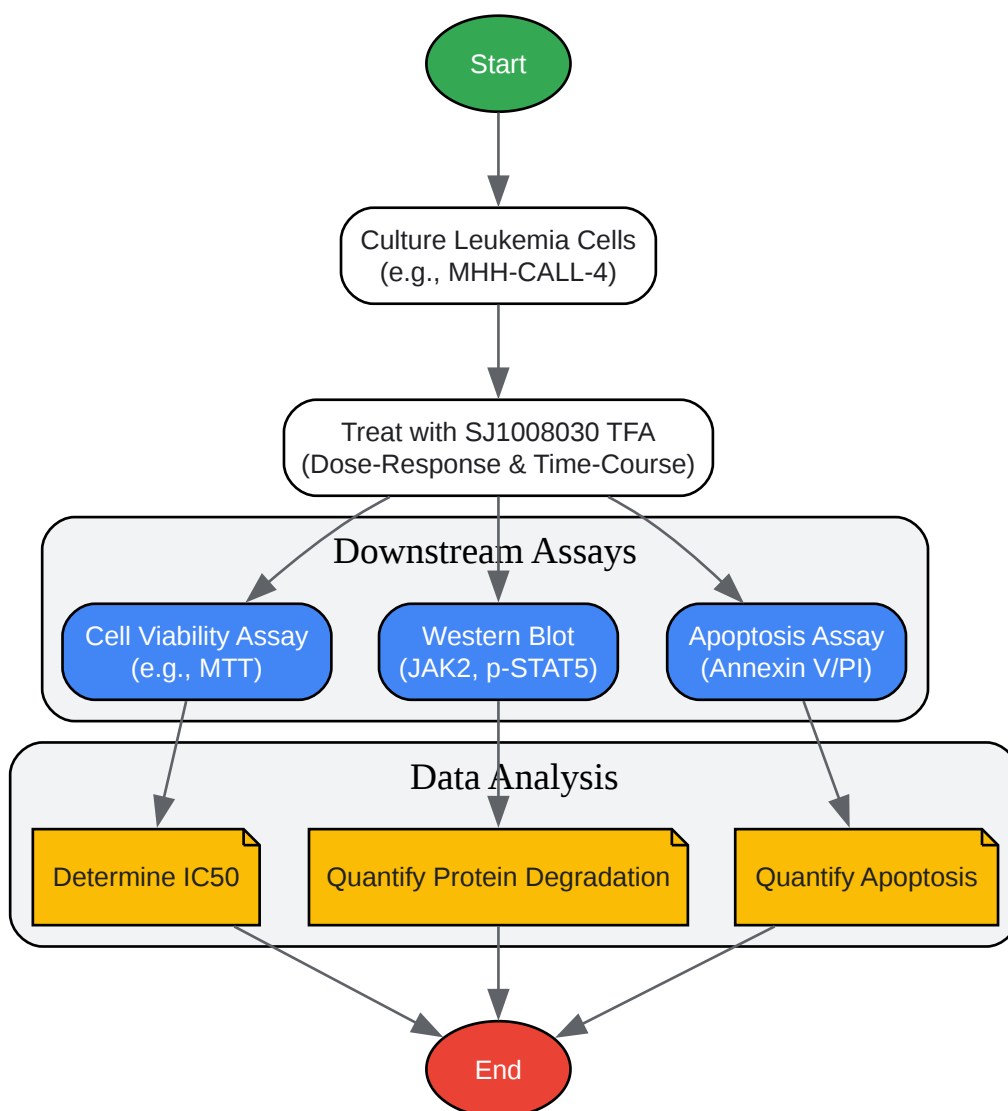
Visualizations



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Caption: Mechanism of action of **SJ1008030 TFA** as a JAK2 PROTAC.





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